molecular formula C11H9NO2 B595569 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde CAS No. 1374651-73-6

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde

Cat. No.: B595569
CAS No.: 1374651-73-6
M. Wt: 187.198
InChI Key: YVSKGJMDBYPHQK-UHFFFAOYSA-N
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Description

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde is a heterocyclic compound with a unique structure that includes an isoquinoline core

Scientific Research Applications

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde has several applications in scientific research:

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde involves its interaction with various molecular targets. The isoquinoline core can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure with similar aromatic properties.

    Quinoline: Another heterocyclic compound with a similar structure but different reactivity.

    Indole: A related compound with a different nitrogen position in the ring.

Uniqueness

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde is unique due to its specific substitution pattern and the presence of both a carbonyl group and an aldehyde group.

Properties

IUPAC Name

2-methyl-1-oxoisoquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-5-4-9-6-8(7-13)2-3-10(9)11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSKGJMDBYPHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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